molecular formula C18H21NO2 B5557439 2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B5557439
M. Wt: 283.4 g/mol
InChI Key: XSRMHNWVRZKPII-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a phenoxy group substituted with a methyl group at the 3-position and an acetamide group linked to a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 3-methylphenol with 2-(propan-2-yl)phenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The methyl group on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
  • 2-(3-chlorophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
  • 2-(3-bromophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Uniqueness

2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)16-9-4-5-10-17(16)19-18(20)12-21-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRMHNWVRZKPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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